molecular formula C23H20ClN3O5S B3013812 N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3,4-dimethoxybenzenesulfonamide CAS No. 1105239-36-8

N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3,4-dimethoxybenzenesulfonamide

Cat. No. B3013812
CAS RN: 1105239-36-8
M. Wt: 485.94
InChI Key: MKHHWVZGNJZAAX-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which is a class of compounds known for their pharmacological importance. Sulfonamides typically contain a sulfonyl group attached to an amine, and they have been widely studied for their diverse biological activities. The specific structure of this compound suggests potential biological activity, possibly as an anticancer agent, given the presence of a quinazolinone moiety, which is often associated with such properties.

Synthesis Analysis

The synthesis of sulfonamide derivatives can be carried out under various conditions. For instance, N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides have been synthesized from 4-chloroaniline under solvent-free conditions, indicating that similar methods could potentially be applied to synthesize the compound . The synthesis process often involves the acylation of amines, and the use of water as a green solvent has been reported, which is advantageous from an environmental perspective .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial in determining their pharmacological activities. For example, the presence of a 3,4-dimethoxybenzenesulfonyl group has been shown to strongly inhibit the HIF-1 pathway, which is significant in the context of cancer therapeutics . The molecular conformation and the presence of various substituents can significantly influence the biological activity of these compounds .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions, including selective acylation and protection of amines. The chemoselectivity of these reactions is important for the synthesis of complex molecules. For example, selective protection of primary amines in the presence of secondary amines and monofunctionalization of primary-secondary diamines have been described . These reactions are essential for the synthesis of pharmacologically active sulfonamides.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, are critical for their pharmacological application. Poor water solubility can be a significant limitation in drug development, as seen with some sulfonamide analogs . Therefore, understanding and improving these properties through chemical modifications is essential for the development of effective therapeutic agents. Additionally, the crystal structures of these compounds can reveal different supramolecular architectures mediated by weak interactions, which can influence their properties and interactions with biological targets .

properties

IUPAC Name

N-[3-(4-chlorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O5S/c1-14-25-20-10-6-16(12-19(20)23(28)27(14)17-7-4-15(24)5-8-17)26-33(29,30)18-9-11-21(31-2)22(13-18)32-3/h4-13,26H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHHWVZGNJZAAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC)C(=O)N1C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3,4-dimethoxybenzenesulfonamide

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